

The Biological Activity of Tanshinone IIA Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Tanshinone IIA anhydride*

Cat. No.: *B12404525*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA, a major lipophilic bioactive compound isolated from the dried root of *Salvia miltiorrhiza* (Danshen), has garnered significant attention for its wide-ranging pharmacological effects, including cardiovascular, anti-inflammatory, and anticancer activities. A closely related derivative, **Tanshinone IIA anhydride**, has emerged as a subject of interest, demonstrating potent and specific biological activities. This technical guide provides a comprehensive overview of the known biological activities of **Tanshinone IIA anhydride**, with a primary focus on its well-documented role as a potent enzyme inhibitor. The broader biological context provided by its parent compound, Tanshinone IIA, will also be discussed to highlight potential areas of investigation for the anhydride.

Core Biological Activity: Carboxylesterase Inhibition

The most definitively characterized biological activity of **Tanshinone IIA anhydride** is its potent and irreversible inhibition of human carboxylesterases (CEs). CEs are a class of enzymes crucial for the hydrolysis of a wide variety of ester-containing endogenous molecules and xenobiotics, including many therapeutic drugs.

Quantitative Data: Inhibition of Human Carboxylesterases

The inhibitory potency of **Tanshinone IIA anhydride** against human CE1 and human intestinal CE (hiCE) has been quantified, demonstrating nanomolar efficacy.

Compound	Target Enzyme	Inhibition Constant (Ki)	Nature of Inhibition
Tanshinone IIA anhydride	human CE1	1.9 nM[1]	Potent, Irreversible[1]
Tanshinone IIA anhydride	human intestinal CE (hiCE)	1.4 nM[1]	Potent, Irreversible[1]

Potential Biological Activities Based on the Parent Compound, Tanshinone IIA

While specific research on the anti-cancer, anti-inflammatory, and cardiovascular effects of **Tanshinone IIA anhydride** is limited, the extensive body of literature on Tanshinone IIA provides a strong foundation for inferring its potential therapeutic applications. It is plausible that the anhydride shares some of the biological activities of its parent compound.

Anticancer Effects of Tanshinone IIA

Tanshinone IIA has been shown to exhibit cytotoxic activity against a variety of cancer cell lines.[2][3] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][4]

Cell Line	Cancer Type	IC50 Value
MCF-7	Breast Cancer	0.25 µg/ml[5][6][7]

Anti-Inflammatory Effects of Tanshinone IIA

Tanshinone IIA demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8][9][10] This is achieved through the modulation of key inflammatory signaling pathways.

Cardiovascular Effects of Tanshinone IIA

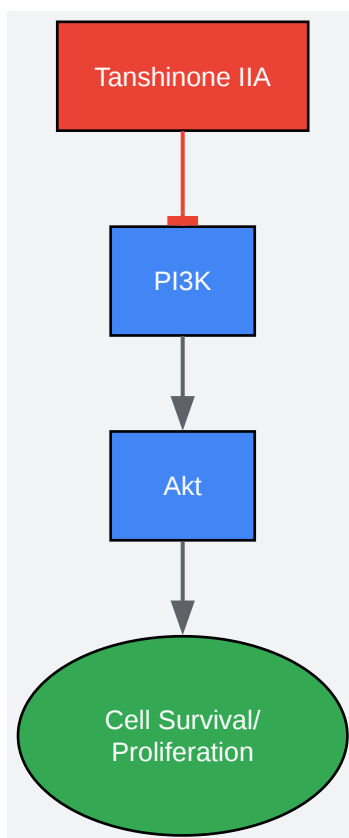
The cardioprotective effects of Tanshinone IIA are well-documented and include vasodilation, anti-atherosclerotic, and anti-thrombotic actions.[11][12] It has been shown to improve cardiac function and protect against myocardial infarction.[12][13]

Signaling Pathways Modulated by Tanshinone IIA

The diverse biological activities of Tanshinone IIA are attributed to its ability to modulate multiple intracellular signaling pathways. While these pathways have not been explicitly confirmed for **Tanshinone IIA anhydride**, they represent critical targets for future investigation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Tanshinone IIA has been shown to inhibit this pathway in various cancer cells, contributing to its pro-apoptotic effects.

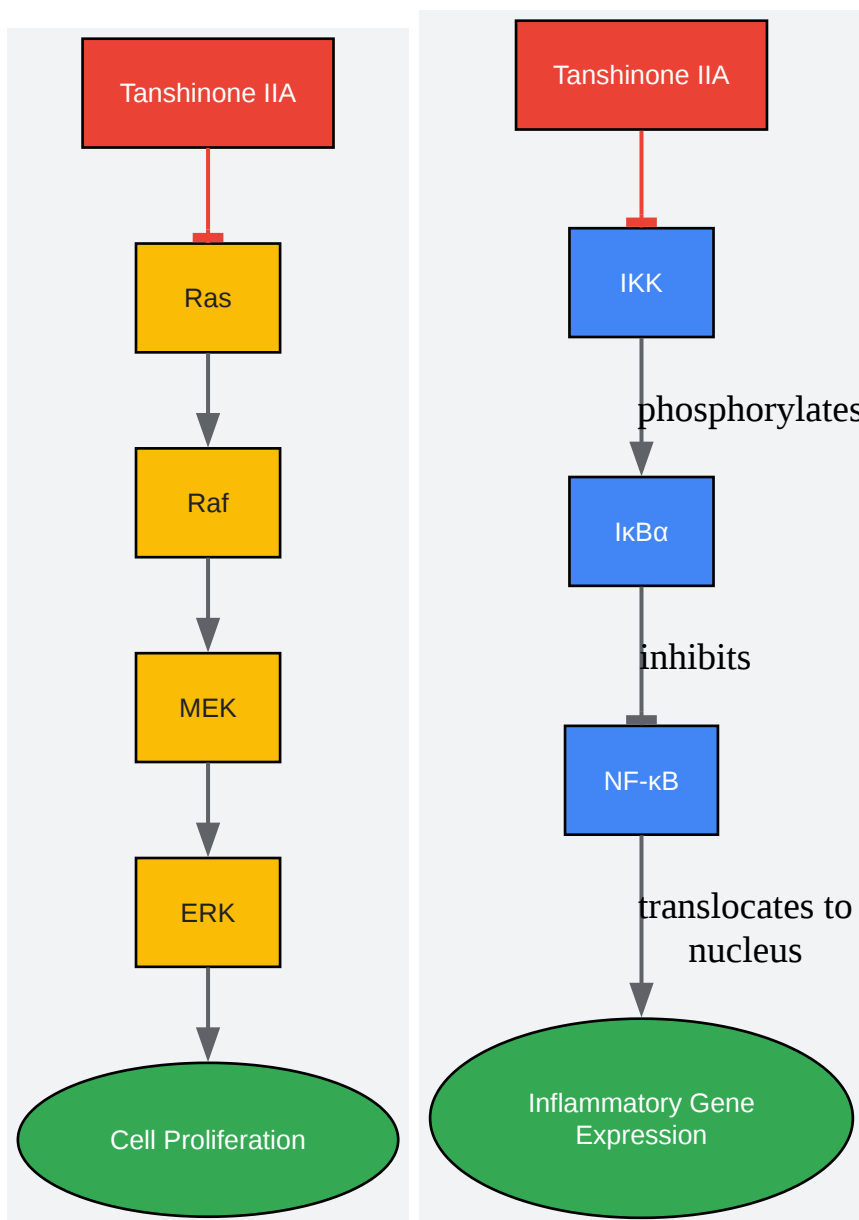


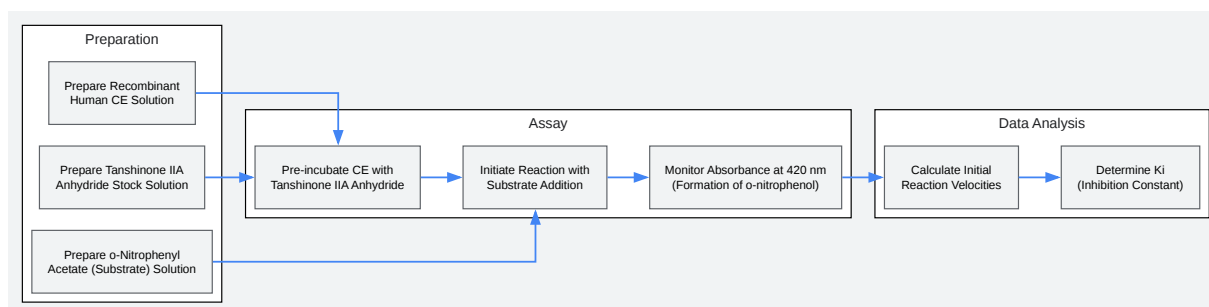
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PI3K/Akt Signaling Inhibition by Tanshinone IIA

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Tanshinone IIA has been reported to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.





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